1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol
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Overview
Description
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol is a fluorinated alcohol with the molecular formula C₆H₆F₆O and a molecular weight of 208.1017 g/mol . This compound is known for its unique structure, which includes both trifluoromethyl and trifluoro groups, making it a valuable molecule in various scientific and industrial applications.
Preparation Methods
The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol can be achieved through several methods. One common synthetic route involves the reaction of 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol with appropriate reagents under controlled conditions . Industrial production methods often involve the use of fluorinated precursors and catalysts to achieve high yields and purity .
Chemical Reactions Analysis
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include bases like triethylamine and catalysts such as palladium . Major products formed from these reactions include various fluorinated derivatives and intermediates used in further synthesis .
Scientific Research Applications
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioactivity.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its role in pharmaceuticals and biochemical research .
Comparison with Similar Compounds
1,1,1-Trifluoro-2-(trifluoromethyl)pent-3-en-2-ol can be compared with other fluorinated alcohols, such as:
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol: This compound has a phenyl group instead of a pentenyl group, leading to different reactivity and applications.
1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol: This diol has two hydroxyl groups, making it more reactive in certain chemical transformations.
5,5,5-Trifluoropent-1-en-4-ol: This compound has a different position of the fluorine atoms, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
CAS No. |
66068-01-7 |
---|---|
Molecular Formula |
C6H6F6O |
Molecular Weight |
208.10 g/mol |
IUPAC Name |
1,1,1-trifluoro-2-(trifluoromethyl)pent-3-en-2-ol |
InChI |
InChI=1S/C6H6F6O/c1-2-3-4(13,5(7,8)9)6(10,11)12/h2-3,13H,1H3 |
InChI Key |
AWPYLUMINQKTHA-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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